molecular formula C10H5Br5O2 B3427448 Pentabromobenzyl acrylate CAS No. 59447-57-3

Pentabromobenzyl acrylate

Cat. No.: B3427448
CAS No.: 59447-57-3
M. Wt: 556.7 g/mol
InChI Key: GRKDVZMVHOLESV-UHFFFAOYSA-N
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Description

Pentabromobenzyl acrylate is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. The compound’s chemical formula is C10H5Br5O2, and it is often used in the production of flame-retardant polymers .

Mechanism of Action

Target of Action

Pentabromobenzyl acrylate, also known as (Pentabromophenyl)methyl acrylate, is primarily used as a flame retardant . Its primary targets are polymers, such as polypropylene block copolymers , where it acts to reduce their flammability.

Mode of Action

The compound forms copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . These particles contribute to the flame retardant properties of the material .

Biochemical Pathways

It’s known that the compound contributes to the flame retardant properties of materials by forming copolymers with styrene .

Pharmacokinetics

Due to its high molecular weight, it is unlikely to leach out or migrate from plastic parts or to penetrate through the cell membranes of living tissue .

Result of Action

The primary result of this compound’s action is the reduction of flammability in the materials it is applied to . It contributes to good melt flow properties, significant increase of thermal dimensional stability, and ease to recycle scraps online or at the end of life of plastic parts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of magnesium hydroxide in the environment can enhance the flame retardant properties of the compound . Furthermore, the compound has excellent thermal chemical stability, which means it can maintain its efficacy under various temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentabromobenzyl acrylate is typically synthesized through the bromination of benzyl acrylate. The process involves the addition of bromine to benzyl acrylate in the presence of a free-radical initiator . The reaction is carried out under controlled conditions to ensure the complete bromination of the benzyl group.

Industrial Production Methods

Industrial production of this compound often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentabromobenzyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentabromobenzyl acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentabromobenzyl acrylate is unique due to its ability to form copolymers with various monomers, enhancing its versatility as a flame retardant. Its high thermal stability and effectiveness at low concentrations make it a preferred choice in many industrial applications .

Properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKDVZMVHOLESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59447-57-3
Record name Poly(pentabromobenzyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59447-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9052719
Record name (Pentabromophenyl)methyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

59447-55-1
Record name Pentabromobenzyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59447-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Pentabromophenyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentabromophenyl)methyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134
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Record name 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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